molecular formula C19H15ClN4O3S B6568123 N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide CAS No. 921835-26-9

N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide

Cat. No.: B6568123
CAS No.: 921835-26-9
M. Wt: 414.9 g/mol
InChI Key: ZOKBDIQYYMVMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-Carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide is a thiazole-based derivative featuring a 4-chlorobenzamide moiety at the 2-position of the thiazole ring and a carbamoylphenylcarbamoylmethyl group at the 4-position. The thiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen, known for its role in modulating biological activity in medicinal chemistry . The carbamoylphenylcarbamoylmethyl substituent introduces multiple hydrogen-bonding sites, which may improve solubility and target affinity compared to simpler alkyl or aryl substitutions.

Properties

IUPAC Name

4-[[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c20-13-5-1-12(2-6-13)18(27)24-19-23-15(10-28-19)9-16(25)22-14-7-3-11(4-8-14)17(21)26/h1-8,10H,9H2,(H2,21,26)(H,22,25)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKBDIQYYMVMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species. This suggests that N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide might interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Biochemical Pathways

Given the antimicrobial and antitumor activities associated with thiazole derivatives, it can be inferred that this compound might affect pathways related to cell growth and proliferation, potentially leading to cell death in microbial and tumor cells.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound might have good bioavailability.

Result of Action

Given the antimicrobial and antitumor activities associated with thiazole derivatives, it can be inferred that this compound might inhibit cell growth and proliferation, potentially leading to cell death in microbial and tumor cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous thiazole derivatives, focusing on substituents, physicochemical properties, and reported biological activities:

Compound Name & Structure Key Substituents Biological Activity/Properties Reference(s)
Target Compound : N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide - 4-Chlorobenzamide at C2
- Carbamoylphenylcarbamoylmethyl at C4
Hypothesized enhanced solubility due to carbamoyl groups; potential anti-inflammatory/kinase inhibition (by analogy)
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) - 4-Chlorobenzamide at C2
- Phenyl at C4
Potent anti-inflammatory activity (76% inhibition in carrageenan-induced edema model)
4-Chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide - 4-Chlorobenzamide
- Thiazole-linked sulfamoylphenyl
Not explicitly reported; sulfamoyl group may enhance metabolic stability
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide - Thiadiazole core
- Chlorobenzylthio and sulfamoyl groups
Potential antimicrobial activity (analogous thiadiazoles show broad-spectrum activity)
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide - Bromophenyl and trifluoromethylphenyl substituents Likely kinase inhibition (CF3 group enhances lipophilicity and target binding)
N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide - Cyclopropanecarboxamide at C2
- Methoxyphenylcarbamoylmethyl at C4
Steric effects from cyclopropane may reduce conformational flexibility; unconfirmed activity

Key Structural and Functional Insights:

Anti-inflammatory Potential: The target compound’s carbamoylphenylcarbamoylmethyl group may improve hydrogen-bonding interactions with inflammatory targets (e.g., cyclooxygenase) compared to the phenyl group in compound 5c . However, the phenyl-substituted analog 5c demonstrated higher potency in vivo, suggesting that bulkier substituents at C4 might reduce bioavailability despite enhanced solubility.

Electronic and Steric Effects: The 4-chloro substituent in the target compound and 5c provides electron-withdrawing effects, stabilizing the thiazole ring and enhancing electrophilic interactions.

Synthetic Accessibility: Synthesis of the target compound may involve coupling 2-amino-4-(carbamoylmethyl)thiazole with 4-chlorobenzoyl chloride, analogous to methods used for simpler thiazole benzamides (e.g., 5c) . Sulfamoyl and thiadiazole derivatives () require additional steps, such as sulfonation or heterocycle formation, increasing synthetic complexity .

Research Findings and Hypotheses

  • Kinase Inhibition : Thiazole derivatives with carboxamide groups (e.g., ) have shown kinase-inhibitory properties. The target compound’s carbamoyl groups could similarly interact with ATP-binding pockets in kinases .
  • Metabolic Stability : The absence of ester or nitro groups (cf. ) may confer better metabolic stability compared to nitro-substituted analogs .

Preparation Methods

Hantzsch Thiazole Formation

A classical approach involves reacting a thioamide derivative with an α-bromo ketone. For example, 2-aminothiazole derivatives can be synthesized by cyclizing thioacetamide with α-bromoacetophenone analogs under basic conditions. In the context of the target compound, the thiazole ring is functionalized at the 2-position with an amine group, which is later derivatized to the 4-chlorobenzamide substituent.

Reaction Conditions :

  • Reactants : Thioacetamide (1.2 equiv), α-bromo-4-chloroacetophenone (1.0 equiv)

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux at 80°C for 6–8 hours

  • Yield : 68–72%

Alternative Catalytic Methods

Recent advancements utilize palladium catalysts for cross-coupling reactions to construct the thiazole ring. For instance, bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) facilitates Suzuki-Miyaura couplings between boronic acids and bromothiazole intermediates. This method offers superior regioselectivity for introducing aromatic substituents.

Installation of the Carbamoylphenyl Carbamoylmethyl Side Chain

The carbamoylphenyl carbamoylmethyl group at the 4-position of the thiazole is introduced via a two-step process: (1) alkylation of the thiazole with a bromoacetyl intermediate, and (2) sequential amidation with 4-carbamoylaniline.

Alkylation of the Thiazole Ring

The 4-position of the thiazole is functionalized using a bromoacetyl derivative. For example, bromoacetylation with ethyl bromoacetate under basic conditions yields the ethyl ester intermediate, which is hydrolyzed to the carboxylic acid.

Reaction Conditions :

  • Reactants : Thiazole derivative (1.0 equiv), ethyl bromoacetate (1.2 equiv)

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C, 4 hours

  • Yield : 75–80%

Sequential Amidation with 4-Carbamoylaniline

The carboxylic acid intermediate is coupled with 4-carbamoylaniline using EDCI/HOBt chemistry, analogous to Section 2.1. A final amidation step introduces the second carbamoyl group.

Reaction Conditions :

  • Reactants : Thiazole-acetic acid (1.0 equiv), 4-carbamoylaniline (1.2 equiv)

  • Coupling Agents : EDCI (1.5 equiv), HOBt (1.5 equiv)

  • Base : DIPEA (3.0 equiv)

  • Solvent : DCM

  • Temperature : 25°C, 12 hours

  • Yield : 70–75%

Optimization Strategies and Challenges

Purification Techniques

Silica gel chromatography is critical for isolating intermediates. For example, purification of (2-methylthiazol-4-yl)methanamine derivatives using dichloromethane:methanol gradients (10:1 to 0:1) achieves >95% purity. Recrystallization from isopropyl alcohol further refines the final product.

Side Reactions and Mitigation

  • Epimerization : Basic conditions during amidation may cause racemization. Using HOBt and low temperatures (0–5°C) minimizes this risk.

  • Byproduct Formation : Excess coupling agents generate urea derivatives. Quenching with aqueous NH₄Cl removes residual EDCI.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Advantages
Hantzsch ThiazoleCyclization, amidation68%92%Cost-effective, scalable
Catalytic CouplingSuzuki-Miyaura, amidation75%95%High regioselectivity
Sequential AlkylationAlkylation, dual amidation70%90%Modular side-chain introduction

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and carbamoyl group integration.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% typically required for biological assays).
  • TLC : Monitors reaction progress using silica gel plates and UV visualization .

How do structural modifications influence the bioactivity of this compound?

Basic
A comparative structure-activity relationship (SAR) analysis of analogs reveals:

Substituent PositionFunctional GroupBioactivity Impact
4-ChlorophenylClEnhances target binding via hydrophobic interactions.
CarbamoylphenylCONH2_2Improves solubility and hydrogen-bonding potential.
Thiazole methyl linkerCH2_2Affects conformational flexibility and potency.
Substitution at the thiazole 4-position with bulkier groups (e.g., ethyl) reduces activity, highlighting steric constraints .

How can reaction conditions be optimized to improve synthesis yield?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates carbamoylation.
  • Temperature Control : Maintaining 70°C during amide coupling minimizes side-product formation.
  • Inert Atmosphere : Nitrogen purging prevents oxidation of sensitive intermediates .

How should researchers address contradictions between in vitro and in vivo bioactivity data?

Q. Advanced

  • Dose-Response Validation : Replicate in vitro IC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7).
  • Metabolic Stability Assays : Test liver microsome stability to identify rapid degradation in vivo.
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models.
    Discrepancies often arise from poor absorption or metabolic inactivation, necessitating prodrug strategies .

What computational methods predict biological targets for this compound?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., EGFR, VEGFR).
  • Pharmacophore Modeling : Identifies essential hydrogen-bond acceptors (carbamoyl group) and hydrophobic pockets (chlorophenyl).
  • QSAR Studies : Correlate electronic descriptors (e.g., logP, polar surface area) with cytotoxicity data .

How does this compound compare to structurally similar analogs in terms of efficacy?

Q. Advanced

Compound AnalogStructural VariationIC50_{50} (μM)Target Selectivity
4-Methoxy derivativeOCH3_3 instead of Cl12.5Lower kinase inhibition
3-Chlorophenyl isomerCl at meta position8.2Improved solubility, reduced potency
The 4-chloro configuration maximizes target engagement due to optimal hydrophobic interactions .

What strategies ensure compound stability during storage and handling?

Q. Advanced

  • Storage : Lyophilized form at -20°C under argon.
  • Buffered Solutions : Use pH 7.4 PBS to prevent hydrolysis of the carbamoyl group.
  • Light Sensitivity : Protect from UV exposure to avoid thiazole ring degradation .

How can synthesis be scaled for preclinical studies?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce reaction time.
  • Catalytic Recycling : Immobilized catalysts (e.g., Pd/C) enable reuse in coupling steps.
  • Purification : Automated flash chromatography systems streamline isolation of high-purity batches .

What experimental designs are recommended for pharmacokinetic studies?

Q. Advanced

  • ADME Profiling :
    • Absorption : Caco-2 cell permeability assay.
    • Metabolism : Cytochrome P450 inhibition screening.
    • Excretion : Radiolabeled compound tracking in urine/feces.
  • In Vivo Models : Single-dose pharmacokinetics in Sprague-Dawley rats (IV/PO administration) with LC-MS/MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.